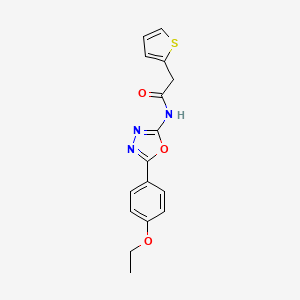

3-Nitro-4-(4-phenylphenoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-Nitro-4-(4-phenylphenoxy)benzaldehyde" is a nitro-substituted benzaldehyde derivative, which is an important intermediate in the synthesis of various products for the bulk and fine chemicals industry. The presence of the nitro group and the phenoxy substituent suggests that this compound could be involved in a range of chemical reactions and possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of nitro-substituted benzaldehydes typically involves the direct nitration of benzaldehyde in mixed acid. A study has shown that the yields of ortho and meta isomers are influenced by the mixed acid composition, with the meta substituted isomer being the main reaction product . The synthesis of related compounds, such as 3-nitrocinnamaldehyde, involves the protection of the aldehyde group, nitration, and subsequent aldol condensation . These methods could potentially be adapted for the synthesis of "3-Nitro-4-(4-phenylphenoxy)benzaldehyde."

Molecular Structure Analysis

The molecular structure of nitro-substituted benzaldehydes is characterized by the presence of electron-withdrawing nitro groups, which can significantly affect the electronic distribution within the molecule. The structure of a related compound, (4'-carbomethoxy-2'-nitrophenoxy)benzene, was determined by X-ray diffraction, revealing the impact of intramolecular interactions on the conformation of the molecule . These findings can provide insights into the molecular structure of "3-Nitro-4-(4-phenylphenoxy)benzaldehyde."

Chemical Reactions Analysis

Nitro-substituted benzaldehydes can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition. The heterogeneous reaction of coniferyl alcohol with NO3 radicals, which is structurally similar to "3-Nitro-4-(4-phenylphenoxy)benzaldehyde," resulted in products that suggest favored sites for electrophilic addition . Additionally, the solvatochromic behavior of nitro-substituted phenolates indicates that these compounds can interact with solvents in complex ways, which could be relevant for "3-Nitro-4-(4-phenylphenoxy)benzaldehyde" as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted benzaldehydes are influenced by their molecular structure. The presence of nitro groups can lead to solvatochromism, as observed in nitro-substituted phenolates . The optical properties of metal complexes derived from dimethoxy benzaldehyde hydrazones suggest that the electronic structure of the benzaldehyde core can significantly affect the optical absorption and energy gap of the compounds . These properties are likely to be relevant for "3-Nitro-4-(4-phenylphenoxy)benzaldehyde" as well.

Aplicaciones Científicas De Investigación

Photocatalysis and Material Science

Graphitic carbon nitride modified by various processes has been investigated as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol, suggesting that nitro-substituted benzaldehydes could similarly be explored in photocatalytic applications for organic transformations (Lima et al., 2017). Moreover, CoFe2O4 nanoparticles have demonstrated excellent performance in the selective oxidation of benzyl alcohol to benzaldehyde, indicating the potential of nitro-substituted benzaldehydes in catalysis and material science applications (Nasrollahzadeh et al., 2016).

Organic Synthesis

In organic synthesis, reactions involving nitro-substituted benzaldehydes have been explored for the synthesis of complex molecules. For example, nitration and hydroxylation reactions have been used to transform benzene derivatives, suggesting the versatility of nitro-substituted compounds like 3-Nitro-4-(4-phenylphenoxy)benzaldehyde in synthetic chemistry (Vione et al., 2004). Additionally, reactions of aldehydes with stabilized sulfur ylides have been explored for the highly stereoselective synthesis of epoxides, demonstrating the utility of nitro-substituted benzaldehydes in stereoselective synthesis (Fernández et al., 1990).

Safety and Hazards

Propiedades

IUPAC Name |

3-nitro-4-(4-phenylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-13-14-6-11-19(18(12-14)20(22)23)24-17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOZIAAGGBYQEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(4-phenylphenoxy)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2499200.png)

![Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499205.png)

![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)

![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)

![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)

![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)

![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

![(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2499221.png)